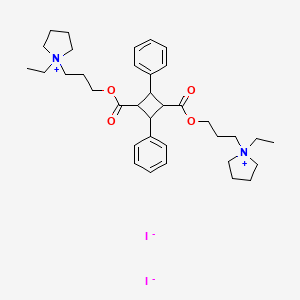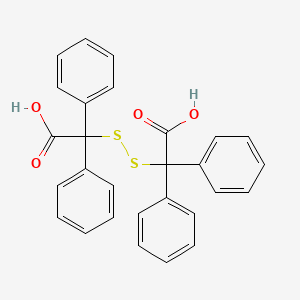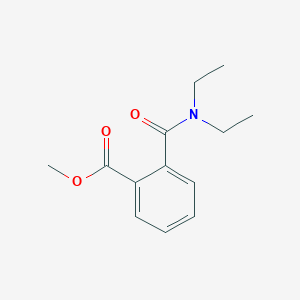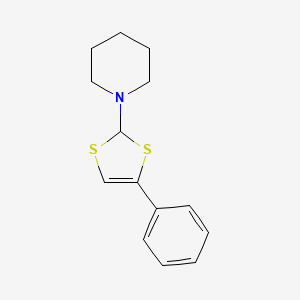
C.I. Direct Brown 25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct Brown 25 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, rayon, and paper. The compound is known for its ability to produce a rich brown color with good fastness properties. Its chemical structure includes multiple azo groups, which are responsible for its color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Brown 25 involves several steps. Initially, 4-(4-aminophenyl)benzenamine undergoes double nitriding. This intermediate is then coupled with 2-hydroxybenzoic acid, followed by coupling with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid. The final product is obtained by diazotization and coupling with C.I. Basic Brown (C.I. 21000) .
Industrial Production Methods
In industrial settings, the production of this compound involves the preparation of a diazo salt solution of 2,5-dichloroaniline. This solution is then added to a coupling liquid containing 5-(2’-hydroxy-3’-naphthalene-carbamoyl)-2-benzimidazolone. The reaction is controlled by maintaining the pH at 5.5-6.5 using an alkaline additive. The resulting pigment is then processed to obtain the final product with uniform particle sizes and excellent dispersibility .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Direct Brown 25 undergoes various chemical reactions, including:
Oxidation: The azo groups in the compound can be oxidized, leading to the formation of different oxidation products.
Reduction: The azo groups can also be reduced to amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidation of azo groups can lead to the formation of nitro compounds.
Reduction: Reduction of azo groups results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups into the aromatic rings, altering the dye’s properties.
Wissenschaftliche Forschungsanwendungen
C.I. Direct Brown 25 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reactions.
Biology: The dye is employed in staining techniques for biological specimens, aiding in the visualization of cellular structures.
Medicine: Research into the potential use of azo dyes in drug delivery systems and as diagnostic agents is ongoing.
Wirkmechanismus
The mechanism of action of C.I. Direct Brown 25 involves its interaction with the fibers it dyes. The dye molecules form hydrogen bonds and Van der Waals forces with the cellulose fibers, allowing the dye to adhere to the material. The azo groups in the dye are responsible for its color properties, and their interaction with light results in the absorption and reflection of specific wavelengths, producing the characteristic brown color .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C.I. Direct Brown 2: Another direct dye with similar applications but different chemical structure.
C.I. Direct Brown 95: Known for its use in dyeing cellulosic fibers with good fastness properties.
Uniqueness
C.I. Direct Brown 25 is unique due to its specific chemical structure, which includes multiple azo groups and sulfonic acid groups. These structural features contribute to its excellent dyeing properties, including good fastness to washing and light. Additionally, the compound’s ability to form strong interactions with cellulose fibers makes it particularly effective for dyeing cotton and other cellulosic materials .
Eigenschaften
CAS-Nummer |
33363-87-0 |
|---|---|
Molekularformel |
C47H34N14Na2O6S |
Molekulargewicht |
968.9 g/mol |
IUPAC-Name |
disodium;5-[[4-[4-[[4-[[3,4-diamino-2-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C47H36N14O6S.2Na/c48-28-12-19-39(38(50)22-28)57-55-31-4-3-5-32(23-31)56-61-46-40(20-18-37(49)44(46)51)58-59-41-25-43(68(65,66)67)45(35-7-2-1-6-34(35)41)60-53-30-15-10-27(11-16-30)26-8-13-29(14-9-26)52-54-33-17-21-42(62)36(24-33)47(63)64;;/h1-25,62H,48-51H2,(H,63,64)(H,65,66,67);;/q;2*+1/p-2 |
InChI-Schlüssel |
LYLOTUQQMDFHHJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C(=C(C=C6)N)N)N=NC7=CC=CC(=C7)N=NC8=C(C=C(C=C8)N)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


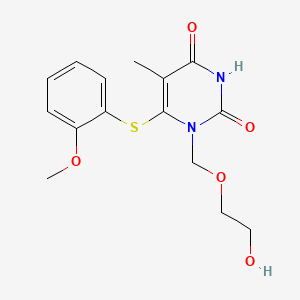
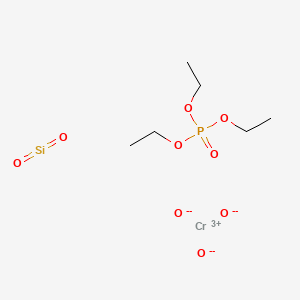
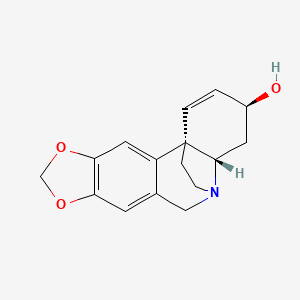


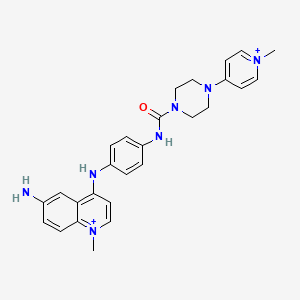
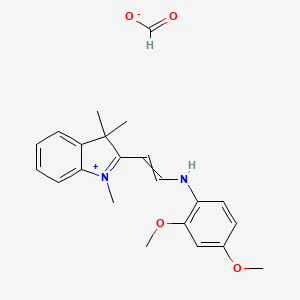

![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
